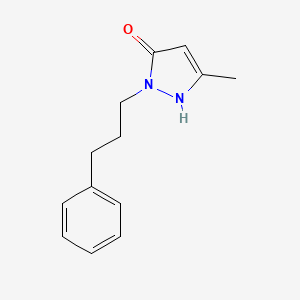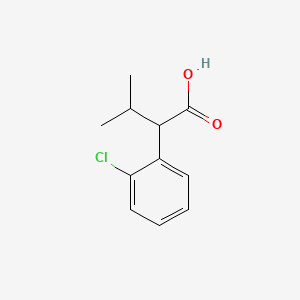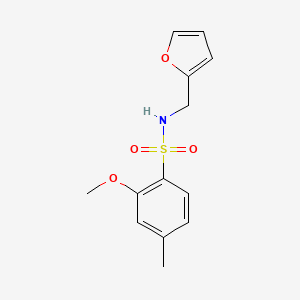
5-methyl-2-(3-phenylpropyl)-1H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-(3-phenylpropyl)-1H-pyrazol-3-one, also known as MPP, is a synthetic compound that belongs to the class of pyrazolones. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicine and pharmacology.
Wirkmechanismus
5-methyl-2-(3-phenylpropyl)-1H-pyrazol-3-one exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX activity, this compound reduces the production of prostaglandins, resulting in its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the production of inflammatory mediators, such as cytokines and chemokines, and inhibits the migration of immune cells to the site of inflammation. Additionally, this compound has been found to modulate the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in pain perception and mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-2-(3-phenylpropyl)-1H-pyrazol-3-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations. It has a short half-life and requires frequent dosing, which can be challenging in certain experiments. Additionally, this compound has been shown to have some toxic effects, particularly at high doses.
Zukünftige Richtungen
There are several future directions for the study of 5-methyl-2-(3-phenylpropyl)-1H-pyrazol-3-one. One area of interest is its potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, this compound may have applications in the field of oncology, particularly in the development of new cancer therapies. Further research is also needed to understand the long-term effects and safety of this compound, particularly in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has anti-inflammatory, analgesic, and antipyretic properties and has been shown to inhibit the growth of certain cancer cells and modulate immune responses. This compound exerts its effects by inhibiting the activity of COX enzymes, reducing the production of prostaglandins. While this compound has several advantages for lab experiments, it also has some limitations and toxic effects. Future research is needed to explore its potential applications in various fields and to understand its long-term effects and safety.
Synthesemethoden
The synthesis of 5-methyl-2-(3-phenylpropyl)-1H-pyrazol-3-one involves the reaction between 3-phenylpropanal and 5-methylpyrazolone in the presence of a catalyst. The resulting product is a white crystalline powder with a melting point of 105-107°C.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-(3-phenylpropyl)-1H-pyrazol-3-one has been studied for its potential applications in various scientific research areas, including neurology, oncology, and immunology. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been found to inhibit the growth of certain cancer cells and modulate immune responses.
Eigenschaften
IUPAC Name |
5-methyl-2-(3-phenylpropyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-10-13(16)15(14-11)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10,14H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNIIQCTLSHOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2566550.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2566555.png)

![N'-{(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylidene}-3-thiophenecarbohydrazide](/img/structure/B2566557.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2566559.png)

![N-(3-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2566565.png)
![tert-butyl (3aR,4S,6aS)-4-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2566566.png)
![Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate](/img/structure/B2566567.png)
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride](/img/structure/B2566569.png)

![Isopropyl 7-methyl-2-(methylthio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2566572.png)